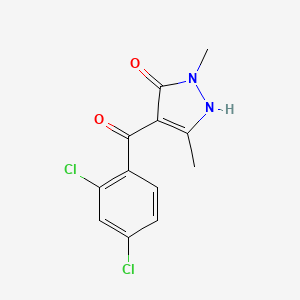
1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a dichlorobenzoyl group attached to a pyrazole ring, which is further substituted with hydroxyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1,3-dimethyl-5-hydroxypyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The dichlorobenzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-5-oxopyrazole.
Reduction: 4-(2,4-Dichlorobenzyl)-1,3-dimethyl-5-hydroxypyrazole.
Substitution: 4-(2,4-Dimethoxybenzoyl)-1,3-dimethyl-5-hydroxypyrazole.
Aplicaciones Científicas De Investigación
1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to bind effectively to its targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-5-oxopyrazole
- 4-(2,4-Dichlorobenzyl)-1,3-dimethyl-5-hydroxypyrazole
- 4-(2,4-Dimethoxybenzoyl)-1,3-dimethyl-5-hydroxypyrazole
Uniqueness
1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE is unique due to the presence of both dichlorobenzoyl and hydroxypyrazole moieties. This combination imparts specific chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry.
Propiedades
Número CAS |
58010-98-3 |
|---|---|
Fórmula molecular |
C12H10Cl2N2O2 |
Peso molecular |
285.12 g/mol |
Nombre IUPAC |
4-(2,4-dichlorobenzoyl)-2,5-dimethyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-6-10(12(18)16(2)15-6)11(17)8-4-3-7(13)5-9(8)14/h3-5,15H,1-2H3 |
Clave InChI |
FRFLVNQIJSMVHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Sinónimos |
4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole destosyl pyrazolate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















